Cas no 956102-64-0 ((2s)-2-amino-2,3-dimethyl-1-butanol)

(2s)-2-amino-2,3-dimethyl-1-butanol structure
956102-64-0 structure
Product Name:(2s)-2-amino-2,3-dimethyl-1-butanol
CAS No:956102-64-0
MF:C6H15NO
MW:117.189401865005
CID:1985915
PubChem ID:14919272
Update Time:2025-04-21

(2s)-2-amino-2,3-dimethyl-1-butanol Chemical and Physical Properties

Names and Identifiers

    • (2s)-2-amino-2,3-dimethyl-1-butanol
    • KB-210836
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid
    • AK103012
    • ANW-65191
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}dec-9-enoic acid
    • CTK8C0728
    • S-2-AMINO-2,3-DIMETHYL-BUTAN-1-OL
    • (S)-2-amino-2,3-dimethylbutan-1-ol
    • (s)-2,3-dimethyl-2-amino-1-butanol
    • NDBACGDBUINENU-ZCFIWIBFSA-N
    • (2S)-2-amino-2,3-dimethylbutan-1-ol
    • SCHEMBL8950565
    • 956102-64-0
    • AKOS015923047
    • Inchi: 1S/C6H15NO/c1-5(2)6(3,7)4-8/h5,8H,4,7H2,1-3H3/t6-/m1/s1
    • InChI Key: NDBACGDBUINENU-ZCFIWIBFSA-N
    • SMILES: OC[C@](C)(C(C)C)N

Computed Properties

  • Exact Mass: 117.115364102Da
  • Monoisotopic Mass: 117.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 72.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.3Ų
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